4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
Overview
Description
4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a morpholine ring attached to a chromene scaffold, which is further substituted with diphenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-diphenyl-4H-chromen-3-carbaldehyde with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in an appropriate solvent like ethanol .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chromene ketones, while reduction could produce chromene alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: While its industrial applications are limited, it could potentially be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets. The chromene scaffold allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine can be compared with other chromene derivatives and morpholine-containing compounds. Similar compounds include:
2,4-diphenyl-4H-chromen-3-yl)methylamine: This compound features an amine group instead of a morpholine ring and may exhibit different biological activities.
4H-chromen-3-yl)methyl]morpholine: Lacking the diphenyl substitution, this compound may have reduced potency or different pharmacological properties.
Chromene derivatives: Other chromene derivatives with various substitutions on the chromene ring can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-3-9-20(10-4-1)25-22-13-7-8-14-24(22)29-26(21-11-5-2-6-12-21)23(25)19-27-15-17-28-18-16-27/h1-14,25H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCOGMNFGVUCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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